5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide

Description

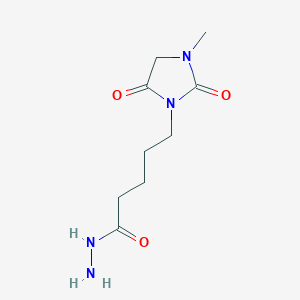

5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide (CAS: 1221792-87-5) is a hydrazide derivative featuring a methyl-substituted imidazolidinedione (hydantoin) core. This compound is structurally characterized by a pentane chain linking the hydrazide group to the 3-methyl-2,5-dioxoimidazolidin-1-yl moiety.

Properties

IUPAC Name |

5-(3-methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c1-12-6-8(15)13(9(12)16)5-3-2-4-7(14)11-10/h2-6,10H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVPHAXQDZWUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193516 | |

| Record name | 3-Methyl-2,5-dioxo-1-imidazolidinepentanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-87-5 | |

| Record name | 3-Methyl-2,5-dioxo-1-imidazolidinepentanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2,5-dioxo-1-imidazolidinepentanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide has significant potential in scientific research due to its diverse applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have therapeutic applications, although specific details on its biological activity are limited. In industry, it could be utilized in the development of new materials or as a reagent in various chemical processes.

Comparison with Similar Compounds

A. Biotin-Derived Hydrazides

- Compound 3: 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide (CAS: 66640-86-6) Structural Difference: Replaces the 3-methyl group with a sulfur-containing thienoimidazolone ring. Synthesis: Prepared via hydrazinolysis of biotin ethyl ester (85% yield) . Applications: Used in bioconjugation and antimicrobial studies due to its high solubility and reactivity .

- Compound 8: 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((3R,4S,5R,Z)-1,3,4,5,6-pentahydroxyhexan-2-ylidene)pentanehydrazide Structural Difference: Incorporates a fructose-derived sugar moiety, enhancing hydrophilicity. Synthesis: Condensation of Compound 3 with fructose (66% yield) . Applications: Improved solubility for targeting bacterial cell walls .

B. Aromatic Hydrazides

- N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (3a-3b)

C. UV-Filtering Imidazolidinediones

- (Z)-5-Benzylideneimidazolidine-2,4-diones Structural Difference: Features arylidene substituents instead of a hydrazide group. Applications: Designed as non-toxic UV filters with favorable safety profiles .

Physicochemical Properties

Biological Activity

5-(3-Methyl-2,5-dioxoimidazolidin-1-yl)pentanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a hydrazide functional group linked to an imidazolidinone moiety. The molecular formula is , with a molecular weight of approximately 186.22 g/mol. This structure suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by reported that derivatives of this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial effects.

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer properties. For instance, a case study involving human cancer cell lines (e.g., HeLa and A549) revealed that the compound inhibited cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were reported at approximately 226 μg/mL for HeLa cells and 242.52 μg/mL for A549 cells, suggesting moderate potency against these cancer types .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Further research is required to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

Case Studies and Research Findings

- Antibacterial Study : A study published in Phytochemical Analysis evaluated the antibacterial effects of various hydrazides, including derivatives of this compound, against resistant strains of bacteria such as MRSA. The results indicated promising activity and highlighted the potential for developing new antibiotics based on this scaffold .

- Anticancer Research : In another investigation focusing on cancer cell lines, researchers observed that treatment with the compound resulted in apoptosis in HeLa cells, suggesting a mechanism involving programmed cell death pathways . This finding underscores the need for further exploration into its use as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.